molecular formula C5H8N2O2S B13527128 1-methanesulfonyl-1H-pyrrol-3-amine

1-methanesulfonyl-1H-pyrrol-3-amine

Cat. No.: B13527128
M. Wt: 160.20 g/mol
InChI Key: ANLGEOBPZZFMFM-UHFFFAOYSA-N
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Description

1-methanesulfonyl-1H-pyrrol-3-amine is a chemical compound with the molecular formula C5H10N2O2S It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methanesulfonyl-1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the reaction of pyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-substituted pyrrole derivatives.

Scientific Research Applications

1-methanesulfonyl-1H-pyrrol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrol-3-amine: Lacks the sulfonyl group, resulting in different chemical properties.

    1-sulfonyl-1H-pyrrol-3-amine: Similar structure but with variations in the substituents on the pyrrole ring.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

1-methylsulfonylpyrrol-3-amine

InChI

InChI=1S/C5H8N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h2-4H,6H2,1H3

InChI Key

ANLGEOBPZZFMFM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC(=C1)N

Origin of Product

United States

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